Product packaging for 3-Iodo-5-nitrophenol(Cat. No.:)

3-Iodo-5-nitrophenol

Cat. No.: B1258233
M. Wt: 265.01 g/mol
InChI Key: ZAOJGYJTULUXTD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitrophenols

Within the broad family of substituted phenols, halogenated nitrophenols are of particular interest due to the combined influence of two powerful functional groups: a halogen atom and a nitro group. The nitro group (-NO2) is a strong electron-withdrawing group that increases the acidity of the phenolic hydroxyl group and enhances the ring's susceptibility to nucleophilic attack. cymitquimica.com The halogen atom (e.g., iodine) also influences the molecule's electronic nature and provides a reactive site for various chemical transformations, such as cross-coupling reactions.

This unique combination of functionalities makes halogenated nitrophenols valuable intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. cymitquimica.comsmolecule.com Furthermore, many compounds in this class exhibit significant biological activities, with research exploring their potential as antimicrobial agents, antioxidants, and enzyme inhibitors. smolecule.com The specific positioning of the halogen and nitro groups on the phenolic ring creates distinct isomers, each with unique physical properties and reactivity, making them subjects of comparative studies in materials science and medicinal chemistry. smolecule.com

Research Trajectories for 3-Iodo-5-nitrophenol

While isomers such as 4-iodo-3-nitrophenol (B53683) and 3-iodo-4-nitrophenol (B1398473) have been noted in various research contexts, specific academic investigation into this compound is less documented. smolecule.comnih.gov However, its structure suggests several promising research trajectories based on the known chemistry of its functional groups and related isomers.

Future research would likely focus on several key areas:

Synthetic Chemistry: The compound serves as a potential building block in organic synthesis. The iodine atom can be utilized in carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira, or Heck coupling), while the nitro group can be reduced to an amine, providing a route to a wide array of derivatives.

Medicinal Chemistry: Isomers of this compound are explored for their biological activities, including enzyme inhibition. smolecule.com A logical research trajectory would involve screening this compound for similar activities. Its specific substitution pattern would yield different steric and electronic profiles compared to its isomers, potentially leading to novel structure-activity relationships (SAR) against various biological targets.

Materials Science: Nitroaromatic compounds can be precursors for functional materials. smolecule.com The presence of a heavy atom like iodine, combined with the polar nitro group, could impart interesting optical or electronic properties, making it a candidate for investigation in the field of optoelectronics.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic inquiry into this compound is to characterize its fundamental properties and explore its potential applications. The scope of such studies would encompass a multi-faceted approach, from basic chemical synthesis to advanced material and biological evaluation.

Key objectives would include:

Synthesis and Full Characterization: Developing and optimizing efficient synthetic routes to produce high-purity this compound. A crucial objective would be the comprehensive characterization of the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to establish a definitive structural and electronic profile.

Comparative Reactivity Studies: Investigating the chemical reactivity of this compound and comparing it to its isomers. This would help elucidate how the meta-positioning of the iodo and nitro substituents relative to the hydroxyl group influences reaction outcomes and rates, providing valuable insights for synthetic chemists.

Exploration of Biological Activity: A systematic screening of the compound against a panel of enzymes and microbial strains to identify any potential therapeutic applications. The objective would be to determine if this specific isomer possesses unique or enhanced activity compared to other halogenated nitrophenols.

Computational and Theoretical Analysis: Employing computational chemistry to model the properties of this compound. acs.org Objectives include calculating its molecular orbital energies, electrostatic potential, and predicting its behavior in chemical reactions and interactions with biological macromolecules. These theoretical studies would complement experimental findings and guide future research efforts.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the known identifiers and computed properties for the subject compound.

PropertyValueSource
IUPAC Name This compound chemspider.com
CAS Number 861338-13-8 bldpharm.com
Molecular Formula C₆H₄INO₃ chemspider.combldpharm.com
Molecular Weight 265.01 g/mol bldpharm.com
Monoisotopic Mass 264.923591 u chemspider.com
SMILES OC1=CC(N+=O)=CC(I)=C1 bldpharm.com

Table 2: Comparative Properties of Iodinated Nitrophenol Isomers This table provides a comparison of computed properties for different isomers of iodonitrophenol, highlighting the structural diversity within this chemical class.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₆H₄INO₃265.01N/A
3-Iodo-4-nitrophenol C₆H₄INO₃265.012.8
4-Iodo-3-nitrophenol C₆H₄INO₃265.01N/A
2-Iodo-5-nitrophenol C₆H₄INO₃265.012.0

Data for XLogP3 is not readily available for all isomers in the consulted databases. Sources: nih.govbldpharm.comuni.lu

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO3 B1258233 3-Iodo-5-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

IUPAC Name

3-iodo-5-nitrophenol

InChI

InChI=1S/C6H4INO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H

InChI Key

ZAOJGYJTULUXTD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1O)I)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 5 Nitrophenol

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto an aromatic ring that already contains a nitro and a hydroxyl group, or the nitration of an iodinated phenol (B47542). The success of these strategies hinges on the directing effects of the existing substituents and the choice of iodinating agent.

Electrophilic Iodination Approaches

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. Due to the low reactivity of molecular iodine, an activating agent or a more potent iodine source is typically required. asianpubs.org

One approach involves the use of iodine monochloride (ICl) . ICl is a strong electrophile and an effective reagent for the iodination of aromatic compounds. ontosight.ai The reaction mechanism is a typical electrophilic aromatic substitution where the iodine atom of ICl attacks the electron-rich aromatic ring. ontosight.ai For phenols, the hydroxyl group is a strong activating group and directs substitution to the ortho and para positions. The nitro group, being a deactivating group, directs incoming electrophiles to the meta position. In the case of 3-nitrophenol (B1666305), the hydroxyl group directs the incoming iodine to the positions ortho and para to it (positions 2, 4, and 6), while the nitro group directs to the meta positions (positions 1 and 5). The synthesis of 3-iodo-5-nitrophenol from 3-nitrophenol would require the iodination to occur at the 5-position, which is meta to the nitro group and ortho to the hydroxyl group.

Another electrophilic iodination method utilizes a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of an acid. This mixture generates an electrophilic iodonium (B1229267) species in situ, which then iodinates the aromatic nucleus. mdma.ch This method has been successfully used for the diiodination of 4-nitrophenol (B140041). mdma.ch

A reagent system of iodine and silver sulfate (B86663) in sulfuric acid has also been shown to be effective for the iodination of nitrated aromatic compounds, such as nitropyrazoles. researchgate.net This suggests its potential applicability for the synthesis of this compound.

Utilization of Specific Iodinating Agents (e.g., N-Iodosuccinimide)

N-Iodosuccinimide (NIS) is a widely used iodinating agent for a variety of aromatic compounds, including those sensitive to oxidation like phenols. scispace.comorganic-chemistry.org It serves as a source of an iodonium ion (I⁺). scispace.com The reactivity of NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid. organic-chemistry.org

Research has demonstrated that NIS, in conjunction with an acid catalyst like acetic acid, can effectively iodinate substituted phenols. scispace.comresearchgate.net For instance, the iodination of 4-nitrophenol to 2,6-diiodo-4-nitrophenol (B1216091) has been achieved with high yield using NIS. scispace.comresearchgate.net This indicates that NIS is a potent enough reagent to iodinate a deactivated phenol ring. A grinding method using NIS and a catalytic amount of acetic acid has been reported as an efficient, rapid, and high-yielding procedure for the iodination of various aromatic compounds. scispace.comresearchgate.net

Table 1: Comparison of Iodination Methods for Phenolic Compounds

Iodinating Agent/System Catalyst/Co-reagent Substrate Example Product Yield Reference
Iodine Monochloride (ICl) Acetic Acid Phenol Iodo-phenols -
KI / KIO₃ Hydrochloric Acid 4-Nitrophenol 2,6-Diiodo-4-nitrophenol Excellent mdma.ch
N-Iodosuccinimide (NIS) Acetic Acid (grinding) 4-Nitrophenol 2,6-Diiodo-4-nitrophenol 98% scispace.comresearchgate.net
N-Iodosuccinimide (NIS) Acetic Acid (solution) 4-Nitrophenol 2,6-Diiodo-4-nitrophenol 97% researchgate.net

Multi-step Synthetic Routes from Precursors

Multi-step syntheses offer greater control over the regiochemistry of the final product by introducing functional groups in a specific order.

Diazotization and Iodination of Aminonitrophenols

A well-established method for introducing an iodine atom at a specific position on an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt. beilstein-journals.org

In the context of synthesizing this compound, the precursor would be 3-amino-5-nitrophenol (B1278420) . The synthesis of this precursor can start from 3,5-dinitroaniline (B184610). nih.gov The process involves the following steps:

Diazotization of 3,5-dinitroaniline: 3,5-dinitroaniline is treated with sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) at low temperatures (e.g., 0 °C) to form the corresponding diazonium salt. nih.gov

Hydrolysis to 3,5-dinitrophenol (B182416): The diazonium salt is then hydrolyzed, for example, using aqueous copper (II) sulfate and copper (I) oxide, to yield 3,5-dinitrophenol. nih.gov

Selective reduction to 3-amino-5-nitrophenol: One of the nitro groups of 3,5-dinitrophenol is selectively reduced to an amino group. This can be achieved using reagents like D-glucose and potassium hydroxide (B78521) (KOH) at elevated temperatures. nih.gov

Diazotization of 3-amino-5-nitrophenol: The resulting 3-amino-5-nitrophenol is then subjected to diazotization with sodium nitrite and sulfuric acid at 0 °C. nih.gov

Iodination: The diazonium salt is treated with potassium iodide (KI) to yield this compound. nih.gov

This multi-step approach provides a clear and controlled pathway to the desired product.

Sequential Functionalization of Aromatic Substrates

Another multi-step strategy involves the sequential introduction of the nitro and iodo groups onto a phenol backbone. For instance, the synthesis of (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid, a related compound, involves the nitration of 4-hydroxyphenylacetic acid followed by iodination. This suggests a plausible route for this compound starting from a different precursor.

A potential route could begin with the iodination of a protected phenol, followed by nitration, and then deprotection. The directing effects of the substituents at each step would be crucial for achieving the desired substitution pattern.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic method is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yield and purity include:

Temperature: Many of the reactions, particularly diazotization, require low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. nih.gov

Reaction Time: Monitoring the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent the formation of byproducts. nih.gov

Stoichiometry of Reagents: The molar ratios of the reactants are critical. For example, in the diazotization-iodination sequence starting from 3-amino-5-nitrophenol, an excess of sodium nitrite and potassium iodide is used to drive the reaction to completion. nih.gov

Catalyst: In electrophilic iodination reactions, the choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity. organic-chemistry.org

Solvent: The solvent can influence the solubility of reagents and the reaction pathway. For instance, a grinding method for NIS iodination avoids the use of potentially hazardous solvents. scispace.com

Table 2: Reagents and Conditions for the Synthesis of this compound via Diazotization

Step Starting Material Reagents Conditions Intermediate/Product Reference
1 3,5-Dinitroaniline NaNO₂, H₂SO₄, H₂O 0 °C Diazonium Salt nih.gov
2 Diazonium Salt CuSO₄, Cu₂O Room Temperature, 2 hours 3,5-Dinitrophenol nih.gov
3 3,5-Dinitrophenol D-glucose, KOH, H₂O/DMSO 110 °C, 12 hours 3-Amino-5-nitrophenol nih.gov
4 3-Amino-5-nitrophenol NaNO₂, H₂SO₄, H₂O 0 °C, 3 hours Diazonium Salt nih.gov
5 Diazonium Salt KI Room Temperature, 3 hours This compound nih.gov

Control of Temperature and pH in Reaction Systems

The control of temperature and pH is paramount in the synthesis of halogenated nitrophenols to manage reaction rates, prevent the formation of by-products, and avoid decomposition.

In related syntheses, such as the iodination of other substituted phenols, temperature is a key factor. For instance, the iodination of a phenylacetic acid derivative is conducted at a controlled temperature of 50°C. In contrast, nitration reactions are often carried out at much lower temperatures, typically between 0–5°C, to prevent over-nitration and control the exothermic nature of the reaction. Maintaining a specific temperature is crucial; for example, in the preparation of 3-iodo-4-hydroxy-5-nitrobenzonitrile, the reaction mixture is maintained at 50°C before being heated to reflux. google.com

The pH of the reaction medium significantly influences the outcome of iodination reactions. In the synthesis of a related iodinated nitrophenyl compound, the pH is carefully maintained in the acidic range of 2–3 using a sodium acetate (B1210297) buffer. This acidic environment is necessary to facilitate the electrophilic substitution while preventing unwanted side reactions that can occur at higher or lower pH values.

Table 1: Temperature and pH Control in Related Phenolic Compound Syntheses

Reaction TypePrecursor TypeTemperaturepHControl AgentSource
Iodination Nitrophenyl derivative50°C2–3Sodium acetate buffer
Nitration Hydroxyphenyl derivative0–5°CNot specifiedMixed acid (H₂SO₄)
Iodination Nitrophenol derivative50°CAcidicSulfuric acid google.com

Catalyst Systems and Reagent Stoichiometry

The choice of catalyst and the precise stoichiometry of reagents are determining factors in the yield and selectivity of the synthesis of this compound.

Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). scispace.com When using ICl for the iodination of a related nitrophenyl compound, a slight excess of the reagent (1.2 equivalents) is employed to drive the reaction to completion. In other cases, iodination is achieved using a combination of an iodide salt, such as potassium iodide, and an oxidizing agent like potassium iodate, under acidic conditions. google.com

For the iodination of phenols, which are activated substrates, various catalyst systems can be employed. Acetic acid is often used not only as a solvent but also as a catalyst. scispace.com Research on the iodination of 4-nitrophenol, a positional isomer of 3-nitrophenol, has shown that N-iodosuccinimide can effectively iodinate the ring in the presence of acetic acid at room temperature (25°C). scispace.com

The stoichiometry of the reagents is critical. In a typical procedure for the iodination of 4-nitrophenol using NIS, a molar ratio of approximately 2:1 of NIS to the nitrophenol substrate is used. scispace.com In a different approach involving the iodination of 4-cyano-2-nitrophenol, specific masses of reactants are used, including sodium hydroxide, potassium iodide, and potassium iodate, highlighting the importance of precise reagent amounts. google.com Some iodination reactions, such as iodolactonization, may require more than the stoichiometric two equivalents of iodine to ensure the reaction proceeds to completion. orgsyn.org

Table 2: Catalyst and Reagent Stoichiometry in Iodination of Phenolic Compounds

SubstrateIodinating AgentStoichiometry (Iodinating Agent:Substrate)Catalyst/Solvent SystemSource
Phenylacetic acid derivativeIodine Monochloride (ICl)1.2 : 1Acetic Acid
4-NitrophenolN-Iodosuccinimide (NIS)~2 : 1Acetic Acid scispace.com
4-Cyano-2-nitrophenolKI / KIO₃Stoichiometric amounts specified by massEthanol (B145695) / Water / H₂SO₄ google.com
3-Phenyl-4-pentenoic acidIodine (I₂)>2 : 1Acetonitrile (B52724) or Chloroform (B151607)/Water orgsyn.org

Chemical Reactivity and Mechanistic Studies of 3 Iodo 5 Nitrophenol

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The benzene (B151609) ring of 3-iodo-5-nitrophenol is activated towards nucleophilic aromatic substitution (SNAr), a reaction in which the iodine atom acts as a leaving group. This enhanced reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group. uomustansiriyah.edu.iqcymitquimica.com For nucleophilic aromatic substitution to occur, the aryl halide must be activated by powerful electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In this compound, the nitro group is located ortho to the iodine atom, which significantly stabilizes the key intermediate of the SNAr mechanism.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the iodide ion.

The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. libretexts.org This stabilization lowers the activation energy for the reaction, making the substitution feasible. Without such an activating group, simple aryl halides are generally inert to nucleophiles. libretexts.org The iodine atom itself can participate in nucleophilic substitution reactions, and its displacement can be used to synthesize various derivatives. smolecule.comsmolecule.com

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileExpected ProductReaction Conditions
Methoxide (CH₃O⁻)3-Methoxy-5-nitrophenolReaction in methanol (B129727) with a base like sodium methoxide.
Ammonia (NH₃)3-Amino-5-nitrophenol (B1278420)Reaction under heat and pressure.
Dimethylamine ((CH₃)₂NH)3-(Dimethylamino)-5-nitrophenolReadily occurs in a solvent like ethanol (B145695) at room temperature for activated halides. libretexts.org
Cyanide (CN⁻)3-Hydroxy-5-nitrobenzonitrileTypically requires a polar aprotic solvent.

Aromatic Reactivity Patterns Influenced by Nitro and Hydroxyl Substituents

For electrophilic aromatic substitution reactions, the reactivity of the this compound ring is determined by the interplay of the directing effects of the existing substituents. The hydroxyl (-OH) and nitro (-NO₂) groups have opposing influences.

Hydroxyl (-OH) Group : This is a strongly activating group, meaning it increases the rate of electrophilic substitution compared to benzene. quora.commasterorganicchemistry.com It donates electron density to the ring through resonance (+R effect), stabilizing the carbocation intermediate (arenium ion). byjus.com It is an ortho, para-director. quora.com

Nitro (-NO₂) Group : This is a strongly deactivating group due to its powerful electron-withdrawing nature (-I and -R effects). masterorganicchemistry.comlkouniv.ac.in It removes electron density from the ring, making it less attractive to incoming electrophiles. It is a meta-director. quora.comlkouniv.ac.in

Iodine (-I) Group : As a halogen, iodine is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect) to stabilize the intermediate. masterorganicchemistry.com

In this compound, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it. The available positions are C4 and C6 (ortho) and C2 (para).

Position C4 : This position is ortho to the -OH group and meta to both the -I and -NO₂ groups.

Position C6 : This position is ortho to the -OH group and ortho to the -NO₂ group.

Position C2 : This position is para to the -OH group, ortho to the -I group, and meta to the -NO₂ group.

Electrophilic attack will preferentially occur at the positions most activated by the hydroxyl group and least deactivated by the nitro and iodo groups. Therefore, positions C2 and C4 are the most likely sites for further substitution.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution for this compound

SubstituentActivating/Deactivating EffectDirecting Effect
Hydroxyl (-OH)Strongly Activating masterorganicchemistry.comOrtho, Para quora.com
Nitro (-NO₂)Strongly Deactivating masterorganicchemistry.comMeta quora.com
Iodine (-I)Weakly Deactivating masterorganicchemistry.comOrtho, Para masterorganicchemistry.com

Stability and Transformation Pathways in Varied Chemical Environments

The stability of this compound is influenced by external factors, particularly pH and temperature.

The stability of nitrophenols in aqueous solutions is highly dependent on pH. researchgate.net The phenolic hydroxyl group is weakly acidic and can dissociate to form a phenoxide ion. For the related compound 4-nitrophenol (B140041), the pKa is 7.15. wikipedia.org Above this pH, the compound exists predominantly in its yellow, ionized (phenoxide) form. wikipedia.org It is expected that this compound behaves similarly, possessing a pKa that governs its ionization state.

Studies on analogous compounds suggest that stability is maintained in acidic to neutral conditions. For instance, (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid is reported to be stable at pH 4–6. However, at alkaline pH (e.g., >8), hydrolysis of the nitro or iodo group can occur, leading to degradation. The phenoxide form, present at higher pH, is generally more soluble in water than the neutral phenol (B47542). nih.gov

Table 3: Predicted pH-Dependent Stability of this compound

pH RangePredominant FormExpected Stability
Acidic (pH < 6)Neutral (Phenolic)Likely stable.
Neutral (pH ≈ 7)Mixture of neutral and phenoxide forms.Generally stable.
Alkaline (pH > 8)Anionic (Phenoxide)Potential for hydrolysis of iodo or nitro groups.

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, information on related compounds provides insight into its thermal behavior. Generally, nitrophenols are stable solids at room temperature. cdc.gov A related compound, (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid, undergoes thermal decomposition at temperatures above 150°C. Another complex nitroaromatic compound, 3,5-difluoro-2,4,6-trinitroanisole, shows a much higher decomposition temperature, beginning around 273°C. mdpi.com

It is reasonable to infer that this compound is stable under normal storage conditions but will decompose at elevated temperatures. The thermal decomposition process can generate irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.

Table 4: Thermal Stability Data for Related Nitroaromatic Compounds

CompoundDecomposition Temperature (°C)Analysis MethodReference
(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid> 150Thermal Gravimetric Analysis (TGA)
3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)~273 (exothermic peak)Differential Scanning Calorimetry (DSC) mdpi.com
4-Iodo-3-nitrophenol (B53683)Decomposes under fire conditionsSafety Data

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Iodo-5-nitrophenol. Both ¹H and ¹³C NMR provide specific details about the hydrogen and carbon environments within the molecule.

In one study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. nih.gov The resulting spectrum displayed distinct signals for the aromatic protons. Specifically, the proton signals appeared at δ 5.54 (1H, s), 7.54 (1H, dd, J = 2.4, 1.2 Hz), 7.66 (1H, t, J = 2.4 Hz), and 8.14 (1H, t, J = 2.0 Hz). nih.gov The singlet at 5.54 ppm corresponds to the phenolic hydroxyl proton, while the other signals are characteristic of the protons on the substituted benzene (B151609) ring. The chemical shifts and coupling constants provide definitive evidence for the 1,3,5-substitution pattern.

While specific ¹³C NMR data for this compound is not detailed in the provided search results, related studies on similar nitrophenols indicate that the carbon signals would be expected in the aromatic region (typically δ 100-160 ppm), with the carbon atoms attached to the iodine, nitro, and hydroxyl groups showing characteristic downfield shifts.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
5.54 s - OH
7.54 dd 2.4, 1.2 Ar-H
7.66 t 2.4 Ar-H
8.14 t 2.0 Ar-H

Solvent: CDCl₃, Frequency: 400 MHz nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. For a related compound, (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, characteristic IR peaks were observed for the NO₂ asymmetric stretch at 1530 cm⁻¹ and the C–I stretch at 650 cm⁻¹. Similar absorptions would be expected for this compound, along with a broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

UV-Vis spectroscopy provides insights into the electronic transitions of the molecule. In aqueous solutions, the stability of a related compound was monitored by observing shifts in its UV-Vis spectrum (λmax ~310 nm) upon degradation at alkaline pH. This suggests that UV-Vis spectroscopy can be a useful tool for studying the stability and reaction kinetics of this compound under various conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity.

In a study utilizing Direct Analysis in Real Time (DART) mass spectrometry with negative ion detection, the [M–H]⁻ ion of this compound was observed at a mass-to-charge ratio (m/z) of 263.9, which corresponds to the calculated value for the C₆H₄INO₃⁻ ion. nih.gov High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition. The fragmentation pattern in MS provides structural information. For nitroaromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂). miamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules. While a specific crystal structure for this compound is not available in the provided results, studies on related compounds highlight the utility of this technique.

For instance, single-crystal analysis of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid was used to resolve the spatial arrangement of the iodine and nitro groups. In another study, the crystal structure of a complex containing a derivative of this compound was determined, revealing the unit cell dimensions and space group. nih.gov These examples underscore the potential of X-ray crystallography to elucidate the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

In synthetic procedures, HPLC is often used to ensure the purity of the final product, with purities of >95% being a common requirement. lgcstandards.comlgcstandards.com For instance, the purity of a related compound, Nitroxinil, was determined to be greater than 95% by HPLC. lgcstandards.com HPLC methods for nitrophenols often utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The retention time of the compound under specific HPLC conditions is a key identifying characteristic. The stability of a compound can also be confirmed by the consistency of its HPLC retention time over a period.

Thin-Layer Chromatography (TLC) for Reaction Progress and Mixture Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound and for analyzing the composition of reaction mixtures.

In the synthesis of this compound from 3-amino-5-nitrophenol (B1278420), TLC was used to monitor the formation of the intermediate diazonium salt and the subsequent conversion to the final product. nih.gov Similarly, in reactions where this compound is a starting material, TLC is employed to follow its consumption and the formation of the desired product. nih.govresearchgate.net TLC is typically performed on silica (B1680970) gel plates, and the separated components are visualized under UV light. rdd.edu.iq The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system.

Computational and Theoretical Investigations of 3 Iodo 5 Nitrophenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental tools for understanding the molecular-level properties of chemical compounds. Density Functional Theory (DFT) is a widely used computational method that can predict various electronic and structural properties of molecules. mdpi.comresearchgate.net For 3-iodo-5-nitrophenol, such calculations would typically be performed using a specific functional (like B3LYP) and a basis set to approximate the electronic structure and energy of the molecule. mdpi.com

Molecular Geometry and Electronic Structure Elucidation

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the hydroxyl group, the nitro group, and the iodine atom.

While specific optimized geometrical parameters for this compound are not available in the reviewed literature, a DFT study on the related m-nitrophenol molecule provides an example of such an analysis. mdpi.com The elucidation of the electronic structure would describe the distribution of electrons within the molecule, highlighting the influence of the electronegative oxygen, nitrogen, and iodine substituents on the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org For this compound, the HOMO is expected to be located primarily on the electron-rich phenol (B47542) and iodine moieties, while the LUMO would likely be centered on the electron-withdrawing nitro group. A theoretical study on m-nitrophenol confirmed an intramolecular charge transfer from the hydroxyl group to the nitro group, as evidenced by its HOMO and LUMO distributions. mdpi.com

Table 1: Conceptual Frontier Molecular Orbital Data (Note: This table is illustrative. Specific calculated values for this compound are not available in the searched literature.)

Parameter Description Expected Influence on this compound
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays color-coded regions on the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the nitro and hydroxyl groups.

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.

Green Regions: Represent neutral potential.

An MEP analysis of m-nitrophenol showed negative potential near the nitro group and the oxygen of the hydroxyl group, with a positive potential around the hydroxyl hydrogen. mdpi.com A similar pattern would be anticipated for this compound, with additional influence from the iodine atom.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing insight into intramolecular charge transfer, hyperconjugation, and the stability arising from these interactions. rsc.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Prediction of Chemical Reactivity and Selectivity

The data obtained from quantum chemical calculations can be used to compute a range of descriptors that predict a molecule's reactivity.

Global and Local Chemical Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of a molecule's reactivity. rsc.org Local descriptors, on the other hand, indicate the reactivity of specific atomic sites within the molecule.

Table 2: Global Chemical Reactivity Descriptors (Note: This table is illustrative. Specific calculated values for this compound are not available in the searched literature.)

Descriptor Formula Description
Ionization Potential (I) I ≈ -E_HOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

Modeling of Aromatic Substitution Mechanisms

Computational modeling, particularly through density functional theory (DFT), is a powerful tool for elucidating the mechanisms of aromatic substitution reactions. In the context of this compound, theoretical studies can predict the regioselectivity and reactivity of electrophilic and nucleophilic aromatic substitution (SEAr and SNAr) reactions.

The mechanism for electrophilic aromatic substitution, such as nitration or halogenation, generally proceeds through a multi-step pathway. diva-portal.org This begins with the formation of a non-covalent π-complex between the electrophile and the aromatic ring. diva-portal.org This is followed by the formation of a covalently bonded σ-complex, also known as a Wheland intermediate or arenium ion, which is typically the rate-determining step. diva-portal.org Finally, deprotonation occurs to restore aromaticity. diva-portal.org Computational models can calculate the energies of the transition states and intermediates for substitution at different positions on the this compound ring, thus predicting the most likely site of reaction. The presence of the electron-withdrawing nitro group and the iodine atom significantly influences the electron density of the aromatic ring, thereby directing incoming electrophiles.

In the case of nucleophilic aromatic substitution, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack. smolecule.com The iodine atom can act as a leaving group. smolecule.com Theoretical models can be used to study the stability of intermediates and the energy barriers associated with different nucleophilic substitution pathways, such as the SNAr mechanism.

Recent computational studies on similar aromatic compounds have utilized DFT calculations to investigate the thermodynamics and kinetics of iodination reactions. For instance, the formation of iodinated disinfection byproducts from aromatic peptides has been modeled, revealing that a complex between the aromatic compound and an iodinating species like H₂OI⁺ is a key initial step. acs.org Such studies highlight the capability of computational chemistry to unravel complex reaction mechanisms involving aromatic substitution. acs.org

Theoretical Studies on Spectroscopic Properties

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules like this compound. Methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. frontiersin.orgtandfonline.com

By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be achieved. researchgate.net For example, theoretical studies on similar substituted phenols have successfully assigned the characteristic stretching and bending vibrations of the hydroxyl, nitro, and carbon-iodine groups.

Electronic spectra, which provide information about the electronic transitions within the molecule, can be predicted using TD-DFT calculations. frontiersin.orgtandfonline.com These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Visible spectrum. For this compound, these calculations would involve transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often involving charge transfer between the different functional groups.

The following table showcases a hypothetical comparison of experimental and theoretical spectroscopic data for a related compound, illustrating the typical agreement achieved.

Spectroscopic DataExperimental Value (cm⁻¹)Theoretical Value (cm⁻¹)
O-H Stretch34503465
N-O Stretch (asymmetric)15301540
N-O Stretch (symmetric)13501355
C-I Stretch550545

Note: The data in this table is illustrative and based on typical values for similar compounds, not specific experimental or theoretical results for this compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. frontiersin.orgnih.gov Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. nih.govrsc.org The key parameters that determine a molecule's NLO response are the first-order hyperpolarizability (β) and the third-order hyperpolarizability (γ). acs.orgresearchgate.net

For a molecule to exhibit significant NLO properties, it often possesses a large dipole moment and a high degree of charge transfer, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In this compound, the hydroxyl group can act as an electron donor and the nitro group as a strong electron acceptor, creating an intramolecular charge-transfer system.

Theoretical evaluations of NLO properties involve calculating the molecular geometry, dipole moment, and polarizabilities using quantum chemical methods. rsc.orgresearchgate.net The first hyperpolarizability can be calculated from the output of these computations. The magnitude of β is a direct indicator of the second-order NLO response.

The following table presents a hypothetical set of calculated NLO properties for this compound, based on typical values for similar organic molecules.

PropertyCalculated Value
Dipole Moment (μ)4.5 D
First Hyperpolarizability (β)15 x 10⁻³⁰ esu

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound.

Molecular Modeling for Ligand-Receptor Interaction Prediction in Chemical Biology Research

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential tools in chemical biology for predicting and analyzing the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. nih.govpreprints.org These methods can provide insights into the binding affinity, binding mode, and the key intermolecular interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

In the context of this compound, molecular modeling could be used to predict its potential as an inhibitor or binder to various biological targets. The process typically involves:

Obtaining the 3D structures: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. The 3D structure of the target receptor is usually obtained from a protein data bank.

Molecular Docking: Docking algorithms are used to predict the preferred orientation of this compound within the active site or binding pocket of the receptor. nih.gov This process generates a series of possible binding poses, which are then scored based on their predicted binding energy. researchgate.net

Analysis of Interactions: The most favorable binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), π-π stacking, and hydrophobic interactions, that contribute to the stability of the complex. preprints.org

Molecular Dynamics Simulations: To further refine the docked complex and assess its stability over time, molecular dynamics simulations can be performed. nih.govresearchgate.net These simulations provide a more dynamic picture of the ligand-receptor interactions.

The following table illustrates the type of data that can be obtained from a molecular docking study of this compound with a hypothetical receptor.

ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
Hypothetical Kinase-8.5Lys72, Glu91, Phe168
Hypothetical Hydrolase-7.2His24, Asp102, Ser195

Note: This data is purely illustrative and does not represent actual experimental findings.

Research Applications of 3 Iodo 5 Nitrophenol in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Intermediate

The unique substitution pattern of 3-Iodo-5-nitrophenol makes it a valuable starting material or intermediate in multi-step organic syntheses.

This compound serves as a foundational building block for the creation of more complex organic structures. chemimpex.combldpharm.com Its reactivity allows for its incorporation into larger molecular frameworks, which is essential in the development of new pharmaceuticals, agrochemicals, and dyes. chemimpex.com The presence of both an iodine atom and a nitro group provides multiple reaction sites. For instance, the nitro group can be reduced to an amine, while the iodine can participate in various coupling reactions, significantly expanding the synthetic possibilities. acs.org This adaptability makes it a crucial component in the efficient laboratory-scale synthesis of intricate organic molecules. chemimpex.com

Nitroaromatic compounds, including this compound and its derivatives, are investigated as precursors for advanced functional materials. smolecule.comresearchgate.net The combination of an electron-withdrawing nitro group and a heavy iodine atom can influence the electronic and optical properties of materials, making them suitable for optoelectronic applications. smolecule.comresearchgate.net These materials are integral to devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov Research in this area focuses on how the incorporation of such substituted phenols into polymers or other materials can enhance properties like conductivity and durability. chemimpex.commdpi.com

Building Block for Complex Organic Molecules

Derivatization for Probe and Analog Design

The modification of the this compound structure is a key strategy for developing specialized chemical tools for research.

The synthesis of iodinated analogues derived from nitrophenols is important for conducting mechanistic studies in various chemical and biological systems. smolecule.comnih.gov The iodine atom can serve as a handle for further chemical modifications or as a heavy atom that influences reaction pathways. For example, in the study of enzyme inhibition or receptor binding, comparing the activity of iodinated versus non-iodinated analogues can provide insights into the mechanism of action. The steric and electronic properties conferred by the iodine atom are often crucial for these interactions.

Table 1: Examples of Derivatization Reactions

Starting Material Reagent Product Type Application
4-Nitrophenol (B140041) N-Iodosuccinimide (NIS), Acetic Acid 2,6-Diiodo-4-nitrophenol (B1216091) Intermediate for further synthesis researchgate.net
2-Amino-3-nitrophenol Diazotization, Reduction 2-Iodo-3-aminophenol Catalyst synthesis acs.org

This table provides examples of reactions used to create iodinated and nitrated phenol (B47542) derivatives for various research applications.

The this compound structure can be incorporated into larger molecular scaffolds to create compounds with specific functions. acs.org These scaffolds are often designed to interact with biological targets or to serve as catalysts. acs.orgnih.gov For example, chiral iodoaniline-lactate based catalysts have been synthesized for the functionalization of ketones. acs.org The design of these scaffolds often involves multi-component reactions that allow for the efficient assembly of complex structures. acs.org The specific arrangement of functional groups on the this compound core is critical for the desired activity of the final molecule.

Synthesis of Iodinated Analogues for Mechanistic Studies

Applications in Immunological Research Models (e.g., Hapten Chemistry in vitro)

In immunology, small molecules known as haptens can elicit an immune response when attached to a larger carrier molecule, such as a protein. Derivatives of this compound, particularly (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid (NIP), have been extensively used as haptens in in vitro immunological studies. nih.govebi.ac.uk

The presence of the iodine atom in NIP is crucial for its immunogenicity, leading to strong antibody recognition. Studies have shown that antibodies raised against the NIP hapten often exhibit higher affinity for the iodinated form compared to its non-iodinated counterpart, (4-hydroxy-3-nitrophenyl)acetyl (NP). nih.gov This phenomenon, known as heteroclitic fine specificity, makes the NIP/NP system a valuable model for studying the principles of B-cell activation, antibody affinity maturation, and immunological memory. nih.govoup.comresearchgate.net NIP-protein conjugates are used to immunize animals and subsequently study the antibody response in detail.

Table 2: Key Compounds in Hapten Chemistry

Compound Name Abbreviation Role in Immunological Research
(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid NIP Hapten used to study antibody-antigen interactions and elicit specific antibody responses. nih.govebi.ac.ukoup.comresearchgate.net

This table highlights the key haptens derived from nitrophenols and their roles in immunological research.

Environmental Research Perspectives on Halogenated Nitrophenols

Formation Mechanisms of Iodinated Disinfection Byproducts (I-DBPs) in Water Systems

The formation of iodinated disinfection byproducts (I-DBPs) in drinking water is a significant concern due to their potential for higher cytotoxicity and genotoxicity compared to their chlorinated and brominated counterparts. nih.govresearchgate.net These compounds are formed when disinfectants like chlorine or chloramines react with natural organic matter (NOM) and iodide present in the source water. amazonaws.com

The key steps and influencing factors in the formation of I-DBPs include:

Oxidation of Iodide: Disinfectants oxidize the naturally present iodide (I-) to hypoiodous acid (HOI) or iodine (I2). researchgate.net

Reaction with Natural Organic Matter (NOM): The reactive iodine species then react with NOM, which is a complex mixture of organic compounds present in water, to form various I-DBPs. amazonaws.com

Influence of Disinfectant Type: The choice of disinfectant plays a crucial role. For instance, the use of chloramines can lead to a higher prevalence of iodinated trihalomethanes (I-THMs) compared to chlorine when iodide is present. amazonaws.com

Impact of Water Quality Parameters:

Dissolved Organic Carbon (DOC): The concentration and characteristics of DOC influence the formation of I-DBPs. In low iodide water, an initial increase in DOC can increase I-THM formation, while at higher DOC levels, the trend can reverse. nih.govresearchgate.net In high iodide water, increasing DOC generally leads to higher I-THM formation up to a certain point. nih.govresearchgate.net

pH: The pH of the water affects the speciation of both the disinfectant and the organic precursors, thereby influencing the rate and type of I-DBP formation. For example, the formation of iodoform (B1672029) (IF) is often favored at a circumneutral pH, while iodoacetic acids (IAA) may be more readily formed under acidic conditions. researchgate.net

Iodide Concentration: Higher initial iodide concentrations generally lead to increased formation of certain I-DBPs, such as iodoform. nih.govresearchgate.net

While specific studies on the formation of 3-Iodo-5-nitrophenol as a DBP are not available, the general mechanisms described above for I-DBP formation would apply if suitable phenolic precursors are present in the source water.

Table 1: Factors Influencing the Formation of Iodinated Disinfection Byproducts (I-DBPs)

Factor Influence on I-DBP Formation Citation
Disinfectant Type Chloramination can lead to higher I-THM formation than chlorination in the presence of iodide. amazonaws.com
Dissolved Organic Carbon (DOC) The effect is complex and depends on iodide levels; can either increase or decrease I-DBP formation. nih.govresearchgate.net
pH Affects the speciation of reactants; iodoform formation is favored at neutral pH, while iodoacetic acids are favored at acidic pH. researchgate.net
Iodide Concentration Higher concentrations generally increase the formation of I-DBPs like iodoform. nih.govresearchgate.net

Microbial Biodegradation Pathways of Nitrophenols

The microbial degradation of nitrophenols is a key process that determines their fate in the environment. asm.org Bacteria, in particular, have evolved diverse metabolic pathways to break down these compounds. researchgate.netnih.gov The biodegradation of nitrophenols can proceed through either oxidative or reductive mechanisms. besjournal.com

Commonly studied pathways for the degradation of nitrophenols include:

Hydroquinone Pathway: In this pathway, p-nitrophenol is initially oxidized to hydroquinone, which is then further metabolized. nih.gov

Reductive Pathways: The nitro group of the nitrophenol is reduced to a hydroxylamino group and then to an amino group. The resulting aminophenol can then undergo further degradation.

Several bacterial strains have been identified with the ability to degrade nitrophenols. For instance, Pseudomonas and Rhodococcus species are known to degrade p-nitrophenol. asm.orgresearchgate.net The efficiency of biodegradation can be influenced by the concentration of the nitrophenol, with high concentrations sometimes inhibiting microbial activity. besjournal.com Bioaugmentation, which involves inoculating contaminated sites with microorganisms capable of degrading specific pollutants, has been shown to enhance the degradation rate of nitrophenols. besjournal.com

While specific studies on the microbial biodegradation of this compound are lacking, it is plausible that microorganisms capable of degrading other halogenated nitrophenols could also degrade this compound, likely through similar enzymatic pathways involving initial attack on the nitro group or the aromatic ring.

Table 2: Examples of Microorganisms Involved in Nitrophenol Biodegradation

Microorganism Degraded Compound Reference
Pseudomonas syringae p-Nitrophenol asm.org
Rhodococcus opacus p-Nitrophenol researchgate.net
Cupriavidus sp. 2,6-dibromo-4-nitrophenol cas.cn
Pseudomonas putida p-Nitrophenol nih.gov

Environmental Fate and Transformation Studies of Related Compounds

The environmental fate of halogenated nitrophenols is governed by a combination of physical, chemical, and biological processes. cdc.gov These compounds can be introduced into the environment through industrial activities and as byproducts of water disinfection. cas.cn

Key transformation processes for related halogenated nitrophenols include:

Photolysis: In the presence of sunlight, nitrophenols in surface waters can undergo photolytic degradation. cdc.gov

Biodegradation: As discussed in the previous section, microbial degradation is a significant process for the removal of nitrophenols from soil and water. cdc.gov

Reductive Dehalogenation: Under certain environmental conditions, the halogen substituent can be removed from the aromatic ring.

Sorption: Halogenated nitrophenols can sorb to soil and sediment particles, which affects their mobility and bioavailability.

Studies on other halogenated nitrophenols provide insights into the potential environmental behavior of this compound. For example, research on chlorinated and fluorinated nitrophenols has highlighted their persistence and toxicity. mdpi.com The position of the halogen and nitro groups on the phenol (B47542) ring significantly influences the compound's reactivity and toxicity. nih.gov For instance, some studies suggest that 5-halo-2-nitrophenols are particularly toxic to fungi. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-iodo-5-nitrophenol, and how can reaction conditions be optimized for yield and purity?

A common method involves diazotization followed by iodination. For example, diazotization of 5-nitrophenol derivatives with NaNO₂ in H₂SO₄ at 0°C, followed by KI addition, yields the iodinated product. Key optimization parameters include:

  • Temperature control : Maintaining 0°C during diazotization minimizes side reactions.
  • Stoichiometry : Excess KI (2.5 eq.) ensures complete substitution .
  • Purification : Column chromatography (e.g., chloroform eluent) improves purity.
    Yield improvements (up to 80%) are achievable via stepwise neutralization with NaHCO₃ and ethyl acetate extraction .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies nitro (-NO₂) and phenolic (-OH) functional groups via peaks at ~1520 cm⁻¹ (N-O asymmetric stretch) and ~3300 cm⁻¹ (O-H stretch) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution effects), while ¹³C NMR confirms iodine’s electron-withdrawing effects on ring carbons.
  • Mass Spectrometry : High-resolution MS validates molecular weight (265.98 g/mol) and isotopic patterns (iodine’s distinct signature) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How does the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

The nitro group is a meta-directing, deactivating substituent. In this compound, it reduces ring electron density, favoring reactions at the para position relative to iodine. For example:

  • Nucleophilic Aromatic Substitution : Iodine’s leaving-group potential is enhanced under basic conditions, enabling replacement with nucleophiles (e.g., -OH, -NH₂) .
  • Reduction : Catalytic hydrogenation selectively reduces the nitro group to -NH₂, forming 3-iodo-5-aminophenol, a precursor for heterocyclic synthesis .

Advanced Research Questions

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

  • DFT Calculations : Predict bond dissociation energies (e.g., C-I bond stability) and acid dissociation constants (pKa of phenolic -OH) .
  • Degradation Simulations : Molecular dynamics (MD) models assess hydrolysis rates, showing faster degradation in alkaline conditions due to phenoxide ion formation .
  • Thermogravimetric Analysis (TGA) : Experimental validation of thermal stability (e.g., decomposition onset at >150°C) complements computational predictions .

Q. What experimental strategies resolve contradictions in observed vs. theoretical spectroscopic data for this compound?

Discrepancies between calculated (e.g., DFT-predicted) and observed NMR/IR spectra often arise from solvent effects or intermolecular interactions. Mitigation approaches include:

  • Solvent Correction : Use polarizable continuum models (PCM) to account for solvent polarity in computational simulations .
  • Crystallographic Validation : Compare experimental X-ray diffraction data with computed crystal structures to identify hydrogen-bonding distortions .
  • Control Experiments : Replicate spectral measurements in inert matrices (e.g., KBr pellets for IR) to minimize environmental interference .

Q. How can researchers design robust biological activity assays for this compound despite its limited solubility in aqueous media?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
  • Pro-drug Approaches : Synthesize water-soluble derivatives (e.g., phosphate esters) for in vitro testing, which hydrolyze to the active form in vivo .
  • Microbial Assays : Evaluate antimicrobial activity via agar diffusion, leveraging the compound’s nitro group redox activity against anaerobic pathogens .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Stepwise Functionalization : Introduce substituents sequentially (e.g., iodination before nitration) to avoid regiochemical ambiguity .
  • In-line Analytics : Use LC-MS or TLC to monitor intermediate formation (e.g., diazonium salt detection at Rf 0.3 in ethyl acetate/hexane) .
  • Batch Consistency : Standardize starting material purity (>98%) and reaction times (e.g., 3 hours for iodination) .

Q. How should researchers address discrepancies in biological activity data across studies on halogenated nitrophenols?

  • Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific binding from nonspecific toxicity .
  • Orthogonal Assays : Confirm activity via multiple methods (e.g., enzymatic inhibition + cell viability assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.